molecular formula C3H3Cl2F3Si B14637463 CID 78063230

CID 78063230

Cat. No.: B14637463
M. Wt: 195.04 g/mol
InChI Key: WYUVAUMZBQBKPS-UHFFFAOYSA-N
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Description

CID 78063230 (PubChem Compound Identifier 78063230) is a chemical compound whose structural and functional properties have been investigated in analytical and pharmacological contexts.

Properties

Molecular Formula

C3H3Cl2F3Si

Molecular Weight

195.04 g/mol

InChI

InChI=1S/C3H3Cl2F3Si/c4-3(5)9-2(8)1(6)7/h1-3H

InChI Key

WYUVAUMZBQBKPS-UHFFFAOYSA-N

Canonical SMILES

C(C(F)[Si]C(Cl)Cl)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78063230 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes steps such as condensation, cyclization, and purification. Specific reagents and catalysts are used to facilitate these reactions under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic chemical reactions as in the laboratory but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

CID 78063230 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions of temperature, pressure, and pH to ensure the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis or applications.

Scientific Research Applications

CID 78063230 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of CID 78063230 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78063230, we compare it with structurally or functionally related compounds, focusing on molecular properties, analytical behavior, and biological activity.

Table 1: Structural and Physicochemical Comparison

Property This compound Rapamycin Derivatives (e.g., pRap) Ginsenosides (e.g., Rf/F11) Similar Compounds (e.g., CAS 1022150-11-3)
Molecular Weight Not Reported ~900–1,000 Da ~800–1,100 Da 486.57 Da
Key Functional Groups Unknown Macrolide lactone, triene moiety Triterpenoid saponins Heterocyclic amines, ester linkages
Analytical Methods GC-MS, LC-ESI-MS LC-MS, photocleavage assays LC-ELSD, in-source CID HPLC, column chromatography
Biological Activity Undefined Protein dimerization control Anti-inflammatory, neuroprotective Unspecified (likely pharmacological)

Key Findings

Structural Complexity: Unlike ginsenosides (e.g., Rf and F11), which are triterpenoid saponins with intricate stereochemistry, this compound’s structure remains uncharacterized in the available data. However, its identification via GC-MS and vacuum distillation fractions suggests moderate volatility and possible terpenoid or alkaloid origins .

Analytical Behavior: this compound shares analytical workflows with compounds like ginsenosides, where LC-ESI-MS and in-source CID (collision-induced dissociation) are critical for structural elucidation. For example, ginsenosides exhibit distinct CID fragmentation patterns (e.g., neutral losses of glycosidic moieties), which could serve as a benchmark for this compound’s analysis .

Functional Versatility: While rapamycin derivatives (e.g., pRap) are cell-permeable CIDs used for protein localization, this compound lacks documented intracellular applications.

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